4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine
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Overview
Description
4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of chlorine atoms at the 4 and 6 positions, a methyl group at the 5 position, and an isopropyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-(propan-2-yl)pyrimidine-5-carbaldehyde.
Halogenation: The compound undergoes halogenation to introduce chlorine atoms at the 4 and 6 positions. This is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as pyrimidinediones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation Products: Pyrimidinediones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact mechanism would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine is similar to other pyrimidine derivatives, such as:
4,6-Dichloro-5-methylpyrimidine: Lacks the isopropyl group at the 2 position.
2-(Propan-2-yl)pyrimidine-5-carbaldehyde: Lacks the chlorine atoms at the 4 and 6 positions.
3,6-Dichloro-4-methylpyridazine: Similar structure but belongs to the pyridazine family.
Uniqueness: The presence of both chlorine atoms and the isopropyl group makes this compound unique among pyrimidine derivatives, providing it with distinct chemical properties and reactivity.
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-4(2)8-11-6(9)5(3)7(10)12-8/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNMMJYQPRZYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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